molecular formula C15H17I3NNaO5 B14667617 2-(2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt CAS No. 49642-61-7

2-(2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt

Katalognummer: B14667617
CAS-Nummer: 49642-61-7
Molekulargewicht: 695.00 g/mol
InChI-Schlüssel: NNGROMYIBHYQHX-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt is an organic compound with significant applications in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt typically involves multiple steps, starting with the iodination of phenol derivatives The reaction conditions often require the use of iodine and a suitable oxidizing agent to introduce the iodine atoms at specific positions on the phenol ring

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process might include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of iodine.

    Reduction: Reduction reactions can convert the iodine atoms to lower oxidation states.

    Substitution: The compound can participate in substitution reactions where the iodine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield iodinated phenol derivatives, while substitution reactions could produce compounds with different functional groups replacing the iodine atoms.

Wissenschaftliche Forschungsanwendungen

2-(2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Employed in biochemical assays and as a tracer in biological studies.

    Medicine: Investigated for potential use in diagnostic imaging due to its iodine content.

    Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 2-(2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt involves its interaction with molecular targets through its iodine atoms. These interactions can affect various biochemical pathways, making the compound useful in diagnostic and therapeutic applications. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt
  • 2-(2-(3-(N-Propylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt

Uniqueness

2-(2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)ethoxy)propionic acid sodium salt is unique due to its specific ethylacetamido group, which can influence its chemical reactivity and biological interactions. This uniqueness makes it suitable for specific applications where other similar compounds might not be as effective.

Eigenschaften

CAS-Nummer

49642-61-7

Molekularformel

C15H17I3NNaO5

Molekulargewicht

695.00 g/mol

IUPAC-Name

sodium;2-[2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenoxy]ethoxy]propanoate

InChI

InChI=1S/C15H18I3NO5.Na/c1-4-19(9(3)20)13-10(16)7-11(17)14(12(13)18)24-6-5-23-8(2)15(21)22;/h7-8H,4-6H2,1-3H3,(H,21,22);/q;+1/p-1

InChI-Schlüssel

NNGROMYIBHYQHX-UHFFFAOYSA-M

Kanonische SMILES

CCN(C1=C(C(=C(C=C1I)I)OCCOC(C)C(=O)[O-])I)C(=O)C.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.